Defosfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

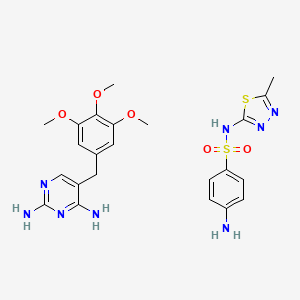

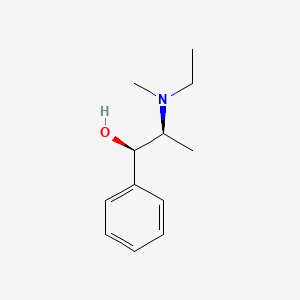

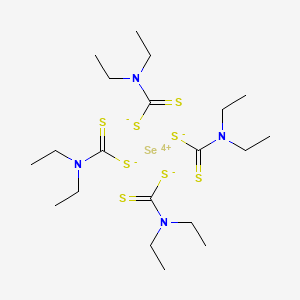

- Son nom chimique est acide 2-chloroéthyl N,N-bis(2-chloroéthyl)-N’-(3-hydroxypropyl)phosphorodiamidique .

- La formule moléculaire est C₉H₂₀Cl₃N₂O₃P , et sa masse molaire est de 341,60 g/mol .

- Il existe sous la forme d'un liquide huileux , avec une densité de 1,3675 . Il est pratiquement insoluble dans l'eau, mais soluble dans les solvants organiques .

Défosfamide: (Numéro de registre CAS : 3733-81-1) est un composé antinéoplasique.

Méthodes De Préparation

- Les méthodes de production industrielles peuvent varier, mais ce composé est généralement préparé dans des installations spécialisées.

Analyse Des Réactions Chimiques

- Les réactifs courants comprennent les agents chloroéthylant et les acides phosphorodiamidiques .

- Les principaux produits formés à partir de ces réactions sont des dérivés des acides phosphorodiamidiques .

Défosfamide: peut subir plusieurs réactions, y compris , , et .

Applications de la recherche scientifique

Chimie: Les chercheurs étudient sa réactivité et l'utilisent comme composé modèle pour des réactions apparentées.

Biologie: Des recherches explorent ses effets sur les processus cellulaires et sa toxicité potentielle.

Médecine: Il a été évalué comme agent antinéoplasique dans des essais cliniques.

Industrie: Ses applications industrielles peuvent inclure la synthèse chimique ou servir de précurseur pour d'autres composés.

Mécanisme d'action

- Il cible les cellules cancéreuses, perturbant leur croissance et leur division.

- Les voies moléculaires exactes impliquées sont encore en cours d'investigation.

Défosfamide: exerce ses effets en interférant avec la synthèse de l'ADN et de l'ARN.

Applications De Recherche Scientifique

Chemistry: Researchers study its reactivity and use it as a model compound for related reactions.

Biology: Investigations explore its effects on cellular processes and potential toxicity.

Medicine: It has been evaluated as an antineoplastic agent in clinical trials.

Industry: Its industrial applications may include chemical synthesis or as a precursor for other compounds.

Mécanisme D'action

- It targets cancer cells, disrupting their growth and division.

- The exact molecular pathways involved are still under investigation.

Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.

Comparaison Avec Des Composés Similaires

- Des composés similaires comprennent l'ifosfamide , la cyclophosphamide et la trofosfamide .

Défosfamide: est unique en raison de sa structure phosphorodiamidique spécifique.

Propriétés

Numéro CAS |

3733-81-1 |

|---|---|

Formule moléculaire |

C9H20Cl3N2O3P |

Poids moléculaire |

341.6 g/mol |

Nom IUPAC |

3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |

InChI |

InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |

Clé InChI |

FQWNGSKQHPNIQG-UHFFFAOYSA-N |

SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

SMILES canonique |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

Key on ui other cas no. |

3733-81-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)

![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)